molecular formula C20H14N2O3 B1196985 SARS-CoV-2-IN-18

SARS-CoV-2-IN-18

Cat. No.: B1196985
M. Wt: 330.3 g/mol
InChI Key: NTNYHMJYSGPGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SARS-CoV-2-IN-18 is an organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of a naphthylmethyl group attached to the indoline core, which is further substituted with dioxo and carboxamide functionalities. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2-IN-18 typically involves multi-step organic reactions. One common method starts with the preparation of the indoline core, followed by the introduction of the naphthylmethyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: SARS-CoV-2-IN-18 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.

    Substitution: The naphthylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed under various conditions, including acidic or basic environments and elevated temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

SARS-CoV-2-IN-18 has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of SARS-CoV-2-IN-18 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

SARS-CoV-2-IN-18 can be compared with other similar compounds, such as:

    Indoline derivatives: These compounds share the indoline core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Naphthylmethyl derivatives: Compounds with the naphthylmethyl group exhibit similar aromatic characteristics but may have different functional groups attached to the naphthalene ring.

    Dioxo-indoline derivatives: These compounds contain the dioxo-indoline moiety and may have different substituents, affecting their reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C20H14N2O3

Molecular Weight

330.3 g/mol

IUPAC Name

1-(naphthalen-2-ylmethyl)-2,3-dioxoindole-5-carboxamide

InChI

InChI=1S/C20H14N2O3/c21-19(24)15-7-8-17-16(10-15)18(23)20(25)22(17)11-12-5-6-13-3-1-2-4-14(13)9-12/h1-10H,11H2,(H2,21,24)

InChI Key

NTNYHMJYSGPGCQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)CN3C4=C(C=C(C=C4)C(=O)N)C(=O)C3=O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN3C4=C(C=C(C=C4)C(=O)N)C(=O)C3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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